2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde
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Overview
Description
2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde is a complex organic compound with a unique structure that combines elements of pyranochromene and aldehyde functionalities
Preparation Methods
The synthesis of 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the aldehyde group through oxidation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyranochromene derivatives and aldehyde-containing molecules. Compared to these compounds, 2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Some similar compounds include:
- 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-f]chromene-6-carbaldehyde |
InChI |
InChI=1S/C17H22O3/c1-16(2)7-5-11-9-12(10-18)15-13(14(11)19-16)6-8-17(3,4)20-15/h9-10H,5-8H2,1-4H3 |
InChI Key |
YRHXMLXYKUKULK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC(=C3C(=C2O1)CCC(O3)(C)C)C=O)C |
Origin of Product |
United States |
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